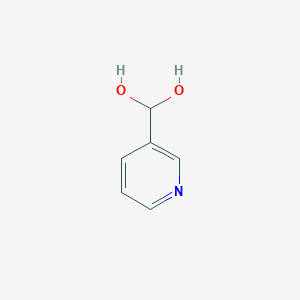

Pyridin-3-ylmethanediol

Description

Pyridin-3-ylmethanediol is a pyridine derivative characterized by a pyridine ring substituted at the 3-position with a methanediol group (-CH(OH)₂). This structure confers unique physicochemical properties, including enhanced hydrophilicity due to the presence of two hydroxyl groups, which facilitate hydrogen bonding and solubility in polar solvents. The compound’s diol moiety may also enable chelation or serve as a precursor for further derivatization in pharmaceutical or material science applications.

Propriétés

Formule moléculaire |

C6H7NO2 |

|---|---|

Poids moléculaire |

125.13 g/mol |

Nom IUPAC |

pyridin-3-ylmethanediol |

InChI |

InChI=1S/C6H7NO2/c8-6(9)5-2-1-3-7-4-5/h1-4,6,8-9H |

Clé InChI |

CTZBYLVHJHSEPX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)C(O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethanediol typically involves the functionalization of the pyridine ring. One common method is the hydroxymethylation of pyridine derivatives. This can be achieved through the reaction of pyridine with formaldehyde and a reducing agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon can facilitate the hydroxymethylation reaction, making the process more efficient and scalable.

Analyse Des Réactions Chimiques

Types of Reactions: Pyridin-3-ylmethanediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form pyridin-3-ylmethanol.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Pyridin-3-ylmethanoic acid or pyridin-3-ylmethanal.

Reduction: Pyridin-3-ylmethanol.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pyridin-3-ylmethanediol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mécanisme D'action

The mechanism of action of Pyridin-3-ylmethanediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

3-Acetylpyridine

- Structure : Features a pyridine ring with a ketone group (-COCH₃) at the 3-position.

- Key Properties :

- Molecular weight: 121.14 g/mol (vs. ~141.14 g/mol for Pyridin-3-ylmethanediol, estimated).

- Log Kow: 0.15 (indicating moderate hydrophilicity, but less than this compound due to the absence of hydroxyl groups).

- Applications: Used in flavoring agents and as a precursor in nicotinamide synthesis. The ketone group enables nucleophilic additions, contrasting with the diol’s hydrogen-bonding capability .

Pyridine Methanol Derivatives

- Example: (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol .

- Structure: A pyridine ring substituted with a methanol group (-CH₂OH) and additional functional groups (e.g., fluoropyridine, silyl-protected pyrrolidine).

- Key Differences :

Nitro-Substituted Pyridine Diols

- Example : 3-Nitro-2,4-pyridinediol .

- Structure: A pyridine ring with hydroxyl groups at the 2- and 4-positions and a nitro (-NO₂) group at the 3-position.

- Key Differences :

- The nitro group increases acidity (pKa ~4–5 for hydroxyl groups) compared to this compound (pKa ~9–10 for aliphatic diols).

- Applications: Nitro groups enhance electrophilicity, making such compounds useful in explosives or dye synthesis, whereas this compound’s diol group favors coordination chemistry .

Piperidine-Linked Pyridine Methanol Compounds

- Example: [3-(Pyridin-2-yl)piperidin-3-yl]methanol .

- Structure: Combines a pyridine ring with a piperidine moiety and a methanol group.

- Key Differences :

- The piperidine ring introduces basicity (pKa ~10–11) and conformational rigidity, enabling interactions with biological targets (e.g., enzymes, receptors).

- Applications: Widely used in pharmaceuticals for neurological and metabolic disorders, whereas this compound’s simpler structure may favor material science applications .

Data Tables

Table 1: Comparative Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Log Kow | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₆H₇NO₂ | ~141.14 | Pyridine, diol | ~-0.5 | High |

| 3-Acetylpyridine | C₇H₇NO | 121.14 | Pyridine, ketone | 0.15 | Moderate |

| 3-Nitro-2,4-pyridinediol | C₅H₄N₂O₄ | 156.10 | Pyridine, diol, nitro | ~0.8 | Moderate |

| [3-(Pyridin-2-yl)piperidin-3-yl]methanol | C₁₁H₁₆N₂O | 192.26 | Pyridine, piperidine, methanol | ~1.2 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.